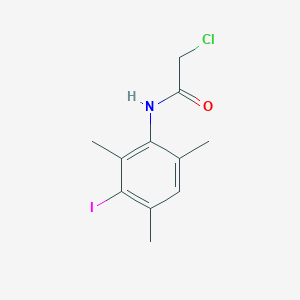
Tributyl(diiodo)-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three butyl groups and two iodine atoms attached to a central antimony atom. This compound is part of a broader class of organometallic compounds that have significant applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tributyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of tributyltin hydride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the tributyltin hydride acting as a reducing agent to facilitate the incorporation of iodine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often employ reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Tributyl(diiodo)-lambda~5~-stibane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-antimony bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of tributyl(diiodo)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A related organotin compound with similar reactivity but different applications.
Tributyltin oxide: Another organotin compound used as a biocide and antifouling agent.
Triphenylantimony diiodide: A similar organoantimony compound with phenyl groups instead of butyl groups.
Uniqueness
Tributyl(diiodo)-lambda~5~-stibane is unique due to its specific combination of butyl groups and iodine atoms, which confer distinct chemical properties and reactivity
Propiedades
| 116925-96-3 | |
Fórmula molecular |
C12H27I2Sb |
Peso molecular |
546.91 g/mol |
Nombre IUPAC |
tributyl(diiodo)-λ5-stibane |
InChI |
InChI=1S/3C4H9.2HI.Sb/c3*1-3-4-2;;;/h3*1,3-4H2,2H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
VNORPPOZZPDYCM-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sb](CCCC)(CCCC)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


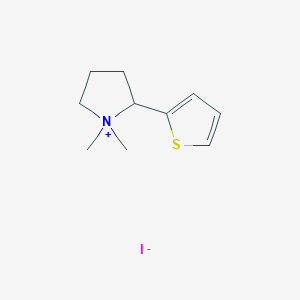
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)
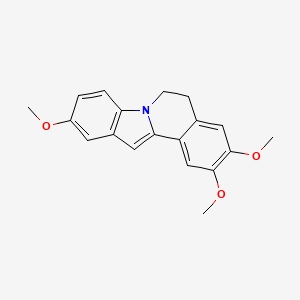


![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
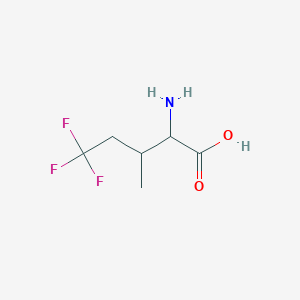
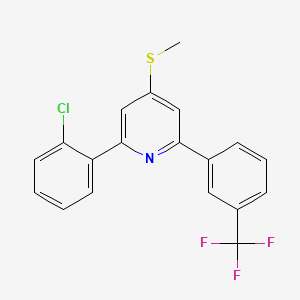

![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
